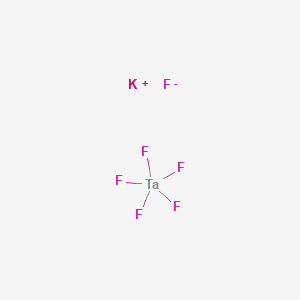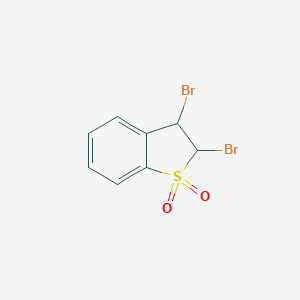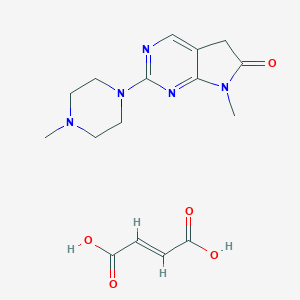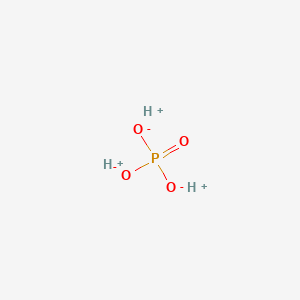
2-Phenyltetralone tosylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetralone tosylhydrazone, also known as PTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. PTT is a derivative of 2-phenyltetralone, which is a natural product found in plants such as the genus Millettia. PTT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Phenyltetralone tosylhydrazone is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis in cancer cells. 2-Phenyltetralone tosylhydrazone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-Phenyltetralone tosylhydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyltetralone tosylhydrazone has several advantages for use in lab experiments, including its ease of synthesis and its potential for use in the development of new drugs. However, 2-Phenyltetralone tosylhydrazone has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-Phenyltetralone tosylhydrazone, including the development of new anticancer agents based on 2-Phenyltetralone tosylhydrazone, the synthesis of new derivatives of 2-Phenyltetralone tosylhydrazone with improved properties, and the investigation of the potential use of 2-Phenyltetralone tosylhydrazone in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyltetralone tosylhydrazone and its potential toxicity.
Métodos De Síntesis
2-Phenyltetralone tosylhydrazone can be synthesized using various methods, including the condensation of 2-phenyltetralone with tosylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods include the reaction of 2-phenyltetralone with hydrazine hydrate followed by tosylation.
Aplicaciones Científicas De Investigación
2-Phenyltetralone tosylhydrazone has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-Phenyltetralone tosylhydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, 2-Phenyltetralone tosylhydrazone has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
123048-03-3 |
|---|---|
Nombre del producto |
2-Phenyltetralone tosylhydrazone |
Fórmula molecular |
C23H22N2O2S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-17-11-14-20(15-12-17)28(26,27)25-24-23-21-10-6-5-9-19(21)13-16-22(23)18-7-3-2-4-8-18/h2-12,14-15,22,25H,13,16H2,1H3/b24-23+ |
Clave InChI |
JNZFKTPPCIRYID-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Sinónimos |
2-phenyltetralone tosylhydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



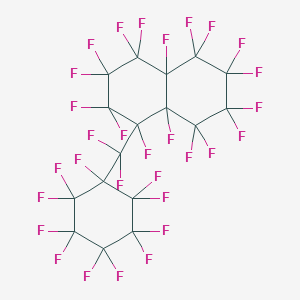
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)







